molecular formula C19H23NO3S B486667 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline CAS No. 791845-08-4

1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline

Cat. No.: B486667
CAS No.: 791845-08-4
M. Wt: 345.5g/mol
InChI Key: ATSDXRPFGVDXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which utilizes cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This method is known for its efficiency and high yield. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.

Chemical Reactions Analysis

1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to other indole derivatives, 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline stands out due to its unique structural features and reactivity. Similar compounds include:

Each of these compounds has its own set of applications and characteristics, making this compound a unique and valuable compound in its own right.

Properties

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-2-methyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-13(2)15-9-10-18(23-4)19(12-15)24(21,22)20-14(3)11-16-7-5-6-8-17(16)20/h5-10,12-14H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSDXRPFGVDXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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